molecular formula C14H11BrN2O B5853239 2-(3-bromo-4-methoxyphenyl)imidazo[1,2-a]pyridine

2-(3-bromo-4-methoxyphenyl)imidazo[1,2-a]pyridine

Cat. No.: B5853239
M. Wt: 303.15 g/mol
InChI Key: MSJHUGZGCBSPTE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-Bromo-4-methoxyphenyl)imidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family These compounds are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-bromo-4-methoxyphenyl)imidazo[1,2-a]pyridine typically involves the condensation of 2-aminopyridine with a suitable aldehyde or ketone, followed by cyclization. One common method is the Groebke-Blackburn-Bienaymé reaction, which involves the use of 2-aminopyridine, an aldehyde, and an isocyanide . The reaction is usually carried out under mild conditions, often in the presence of a catalyst such as a Lewis acid.

Industrial Production Methods: Industrial production methods for this compound may involve large-scale batch or continuous flow processes. These methods often utilize similar synthetic routes but are optimized for higher yields and purity. The use of automated reactors and advanced purification techniques ensures the efficient production of the compound on an industrial scale .

Chemical Reactions Analysis

Types of Reactions: 2-(3-Bromo-4-methoxyphenyl)imidazo[1,2-a]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-(3-Bromo-4-methoxyphenyl)imidazo[1,2-a]pyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(3-bromo-4-methoxyphenyl)imidazo[1,2-a]pyridine involves its interaction with various molecular targets. The compound can bind to specific enzymes or receptors, modulating their activity. For example, it may inhibit certain kinases involved in cell signaling pathways, leading to antiproliferative effects in cancer cells . The exact molecular targets and pathways can vary depending on the specific biological context.

Comparison with Similar Compounds

    Imidazo[1,2-a]pyridine: The parent compound without the bromine and methoxy substituents.

    2-Phenylimidazo[1,2-a]pyridine: Similar structure but with a phenyl group instead of the substituted phenyl ring.

    2-(4-Methoxyphenyl)imidazo[1,2-a]pyridine: Similar structure but without the bromine atom.

Uniqueness: 2-(3-Bromo-4-methoxyphenyl)imidazo[1,2-a]pyridine is unique due to the presence of both bromine and methoxy groups, which enhance its reactivity and potential biological activities. These substituents can significantly influence the compound’s chemical behavior and interactions with biological targets, making it a valuable molecule for various applications .

Properties

IUPAC Name

2-(3-bromo-4-methoxyphenyl)imidazo[1,2-a]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11BrN2O/c1-18-13-6-5-10(8-11(13)15)12-9-17-7-3-2-4-14(17)16-12/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSJHUGZGCBSPTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CN3C=CC=CC3=N2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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